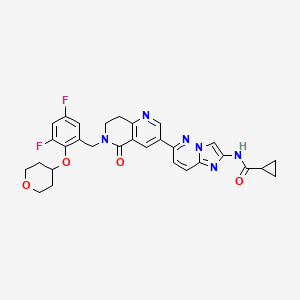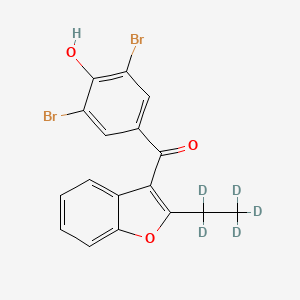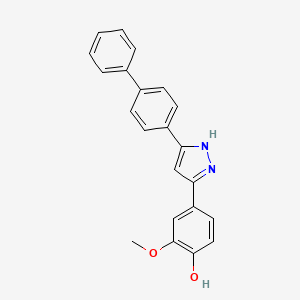
3-Acetamidophenol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its molecular formula is C₈H₅D₄NO₂, and it has a molecular weight of 155.19. This compound is primarily used in research settings due to its isotopic labeling, which makes it useful in various analytical and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenol-d4 typically involves the isotopic labeling of 3-Acetamidophenol. One common method is the acetylation of 3-aminophenol with acetic anhydride in the presence of deuterium oxide (D₂O) to introduce deuterium atoms . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamidophenol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Acetylated or other substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetamidophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Acetamidophenol-d4 is similar to that of its non-labeled analogs. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-3, which reduces the production of prostaglandins involved in pain and inflammation . The isotopic labeling does not significantly alter its mechanism of action but allows for more precise tracking in research studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamidophenol:
4-Acetamidophenol: Another isomer with similar analgesic and antipyretic properties.
2-Acetamidophenol: An isomer with different pharmacological properties.
Uniqueness
3-Acetamidophenol-d4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis in various studies .
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
N-(2,3,4,6-tetradeuterio-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D |
InChI-Schlüssel |
QLNWXBAGRTUKKI-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])NC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)






![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
